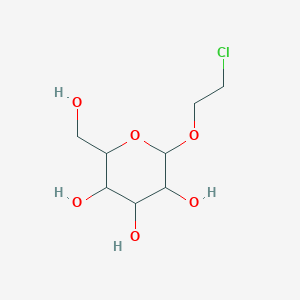
2-Chloroethylbeta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylbeta-D-glucopyranoside typically involves the reaction of D-glucose with 2-chloroethanol in the presence of an acid catalyst, such as hydrogen chloride . The reaction is carried out at room temperature, resulting in the formation of highly crystalline this compound with a yield of over 90% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethylbeta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophilic anions such as azide (N3-), thiocyanate (NCS-), acetate (AcS-), and benzoate (BzO-).
Base-Catalyzed Reactions: Reaction with a base can lead to the formation of spiro-internal glycosides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine, carbon tetrachloride, and various nucleophilic anions . Reaction conditions typically involve room temperature and the presence of an acid or base catalyst .
Major Products
Major products formed from the reactions of this compound include substituted glycosides and spiro-internal glycosides .
Aplicaciones Científicas De Investigación
2-Chloroethylbeta-D-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a glycosylating agent for the preparation of various glycoconjugates.
Biology: It is employed in the study of glycosylation processes and the synthesis of glycosylated derivatives.
Industry: It is used in the production of cosmetics and preservatives due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Chloroethylbeta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can undergo glycosylation reactions, leading to the formation of glycosylated derivatives that exhibit biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloroethylbeta-D-glucopyranoside include:
- 2-Chloroethyl 1-thio-beta-D-galactopyranoside
- 2-Chloroethyl 1-thio-beta-D-glucopyranoside
Uniqueness
This compound is unique due to its specific structure and the presence of a chloroethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form glycosylated derivatives makes it valuable for research and industrial applications.
Propiedades
IUPAC Name |
2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKZHNKPKZLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
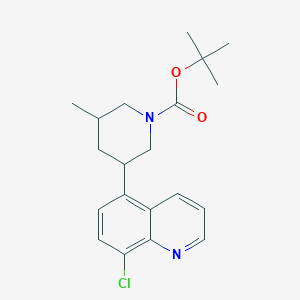
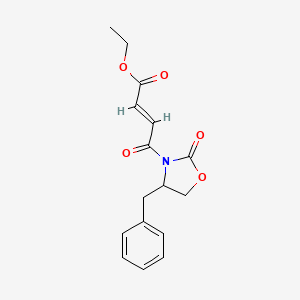
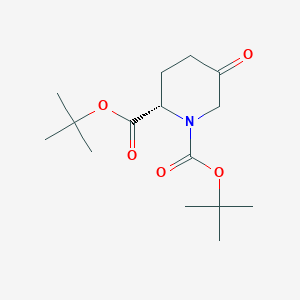
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)




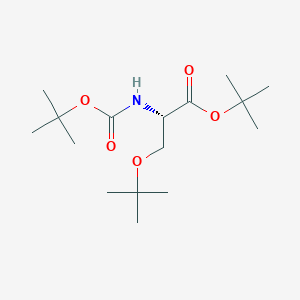
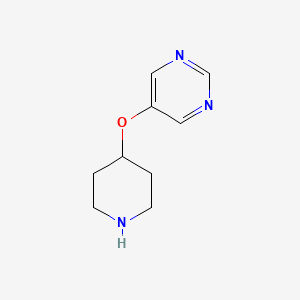


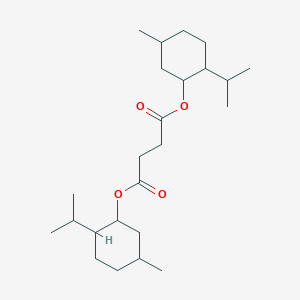
![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)
